

Spectroscopic characterization of N-substi

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Compound of Interest

Compound Name: *N*-(Pentan-3-yl)thietan-3-amine

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Workflow Comparison: Conventional vs. Advanced Characterization

To prevent false positives—such as mistaking an acid-catalyzed ring-opened degradation product for the intact target compound—scientists must tra

Analytical Metric	Conventional Workflow (1D NMR, GC-EI-MS, KBr IR)	Advanced Multi-Modal (2D NMR, ATR-IR)
Ring Integrity Validation	Poor: Hard electron ionization (EI) in GC-MS shatters the labile C-S bonds.	Excellent: Soft electrospray ionization preserves the molecular ion.
Regiochemical Assignment	Ambiguous: 1D ¹ H NMR yields highly overlapping, non-first-order multiplets for the puckered C2/C4 protons.	Definitive: 2D HSQC and HMBC explicitly map C-H and N-substituent placements.
Conformational Analysis	None: 1D techniques cannot resolve dynamic puckering.	High: NOESY explicitly maps spatial proximity.
Sample Degradation Risk	High: Mechanical stress from KBr pressing (IR) and thermal stress from GC injection induce ring-opening.	Low: ATR-IR and ambient-temperature storage minimize thermal/mechanical degradation.

Causality Behind Spectroscopic Choices

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ¹H NMR is insufficient for N-substituted thietan-3-amines. The ring's rapid puckering equilibrium, resulting in complex, overlapping multiplets. By utilizing 2D HSQC (Heteronuclear Single Quantum Coherence), we collapse this complexity by explicitly mapping C-H correlations. Heteronuclear Multiple Bond Correlation (HMBC) is subsequently used to verify that the N-alkylation occurred explicitly at the amine, confirming the success of the synthesis.

Mass Spectrometry (MS): The high ring strain of thietanes dictates distinct fragmentation pathways. Under harsh conditions, the two C-S bonds readily cleave, and the molecular ion is preserved. Subsequent controlled MS/MS fragmentation deliberately targets the cleavage of the C-N bond, yielding two diagnostic signals.

Self-Validating Experimental Protocol

The following methodology details a self-validating system, incorporating internal controls to guarantee that the characterization data reflects the intact

Step 1: Non-Destructive Sample Preparation

- Solvent Neutralization: Pass CDCl₃ through a short plug of basic alumina immediately prior to use.
 - Causality: Commercially aged CDCl₃ contains trace DCI (deuterium chloride). The high angular strain of thietan-3-ones and their amine derivatives can lead to structural integrity.
- Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure chemical shift precision across all subsequent measurements.

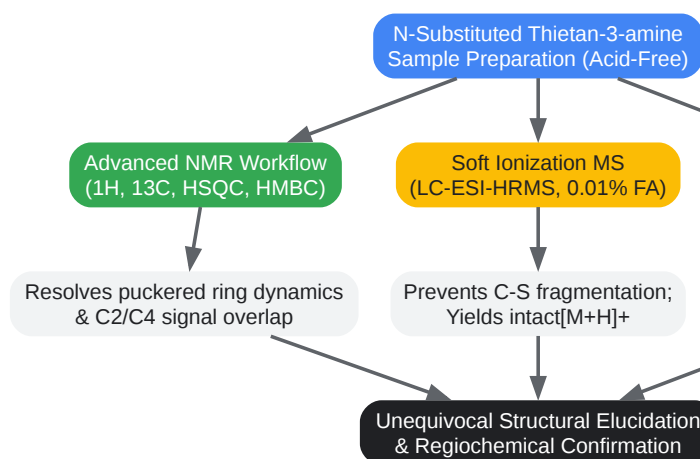
Step 2: High-Field NMR Acquisition (Advanced Suite)

- 1D Profiling: Acquire ^1H (minimum 400 MHz, 16 scans) and ^{13}C (100 MHz, 512 scans) spectra. Set the relaxation delay () to 2.0 seconds.
 - Causality: A sufficient ensures complete relaxation of the N-substituent protons relative to the sterically hindered ring protons, yielding accurate integration values.
- 2D Regiochemical Mapping: Run gradient-selected HSQC and HMBC sequences. Validate the acquisition by matching the integral of the C3 methi

Step 3: LC-ESI-HRMS Analysis

- Mobile Phase Optimization: Prepare aqueous/organic gradients using 0.01% Formic Acid (FA) instead of the standard 0.1% FA.
 - Causality: Standard 0.1% FA produces a pH of ~ 2.7 , which can catalyze thietane ring-opening in the heated ESI source. 0.01% FA strikes the op ion of the amine while protecting the labile C-S bonds.
- Mass Calibration: Infuse a continuous lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This self-validating step ensures

Process Visualization



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Multi-modal spectroscopic workflow for structural elucidation of N-substituted thietan-3-amine.

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